4-(Benzyloxy)-2-fluoroaniline
Overview
Description
This typically includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and may involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Application 1: Synthesis of Novel Chalcones Derivatives
- Summary of the Application: Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry. A compound similar to “4-(Benzyloxy)-2-fluoroaniline”, specifically “1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one” was synthesized .
- Methods of Application: The compound was synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Application 2: PPARα Agonists for Retinal Disorders
- Summary of the Application: Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium. Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .
- Methods of Application: The study involved the design, synthesis, and evaluation of second-generation analogues .
- Results or Outcomes: The studies identified a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .
Application 3: Benzylic Oxidations and Reductions
- Summary of the Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
- Methods of Application: The study involved the susceptibility of alkyl side-chains to oxidative degradation .
- Results or Outcomes: The study demonstrated the enhanced reactivity of benzylic halides due to the adjacent aromatic ring .
Application 4: Synthesis of Transition Metal Complexes
- Summary of the Application: Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde were synthesized . These complexes were evaluated for their in vitro antioxidant and antimicrobial activity .
- Methods of Application: The complexes were synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were characterized by various spectroscopic techniques .
- Results or Outcomes: The synthesized metal (II) complexes showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The antimicrobial activity results showed that the complexes were more noxious than free Schiff base ligands .
Application 5: Medical Depigmentation
- Summary of the Application: Monobenzone, also called 4-(Benzyloxy)phenol, is an organic chemical used as a topical drug for medical depigmentation .
- Methods of Application: Monobenzone is applied topically to depigment the skin .
- Results or Outcomes: The application of monobenzone results in permanent depigmentation of the skin .
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that should be taken when handling it.
Future Directions
This involves identifying areas where further research could be beneficial, such as potential applications of the compound, unanswered questions about its properties, and new methods for its synthesis.
For a specific compound like “4-(Benzyloxy)-2-fluoroaniline”, you would need to look up these details in chemical databases or scientific literature. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they would be the best place to start. You could also try using online resources, but please be aware that the information might not be as reliable. Always make sure to use reputable sources and to critically evaluate the information you find.
properties
IUPAC Name |
2-fluoro-4-phenylmethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMVHDKRUHLVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467636 | |
Record name | 4-benzyloxy-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-fluoroaniline | |
CAS RN |
190060-72-1 | |
Record name | 4-benzyloxy-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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